molecular formula C10H14N2O4 B2630342 2-[2-(4-Nitrophenoxy)ethoxy]ethanamine CAS No. 1613189-26-6

2-[2-(4-Nitrophenoxy)ethoxy]ethanamine

Cat. No.: B2630342
CAS No.: 1613189-26-6
M. Wt: 226.232
InChI Key: HMTSRXKSDXRECX-UHFFFAOYSA-N
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Description

2-[2-(4-Nitrophenoxy)ethoxy]ethanamine is an organic compound with the molecular formula C10H14N2O4. It is characterized by the presence of a nitrophenoxy group attached to an ethanamine backbone through ethoxy linkages. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Nitrophenoxy)ethoxy]ethanamine typically involves the reaction of 4-nitrophenol with ethylene oxide to form 2-(4-nitrophenoxy)ethanol. This intermediate is then reacted with ethylene diamine under controlled conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Nitrophenoxy)ethoxy]ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted ethanamines and phenoxy derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

2-[2-(4-Nitrophenoxy)ethoxy]ethanamine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[2-(4-Nitrophenoxy)ethoxy]ethanamine involves its interaction with specific molecular targets. The nitrophenoxy group can participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes. The ethoxy linkages provide flexibility to the molecule, allowing it to interact with different targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(4-Nitrophenoxy)ethoxy]ethanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research applications .

Properties

IUPAC Name

2-[2-(4-nitrophenoxy)ethoxy]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4/c11-5-6-15-7-8-16-10-3-1-9(2-4-10)12(13)14/h1-4H,5-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMTSRXKSDXRECX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OCCOCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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